![molecular formula C14H9F3N2O B14209605 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-50-4](/img/structure/B14209605.png)
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group, a methyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in the presence of a boronic acid group instead of a pyridine ring.
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a pyridine ring but differs in the substitution pattern and functional groups.
Uniqueness
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
CAS番号 |
833457-50-4 |
|---|---|
分子式 |
C14H9F3N2O |
分子量 |
278.23 g/mol |
IUPAC名 |
4-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-5-11(8-18)19-13(6-9)10-3-2-4-12(7-10)20-14(15,16)17/h2-7H,1H3 |
InChIキー |
NAERQVQYGDIBAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


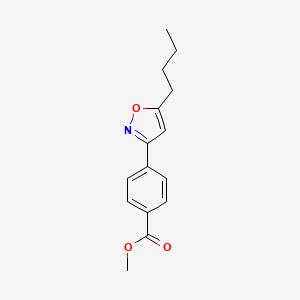
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

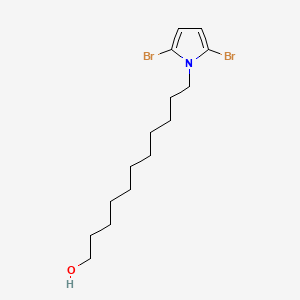
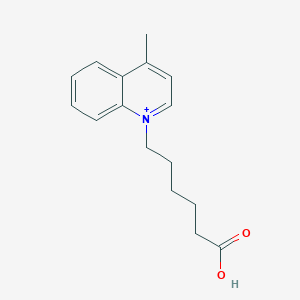
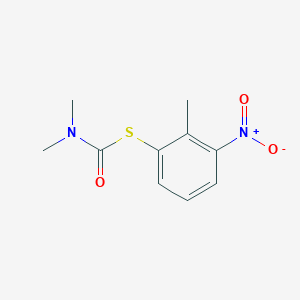
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
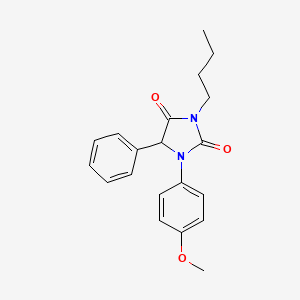
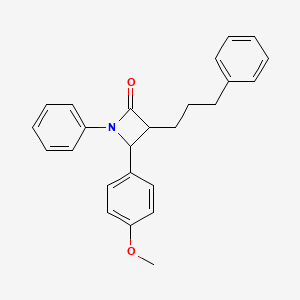

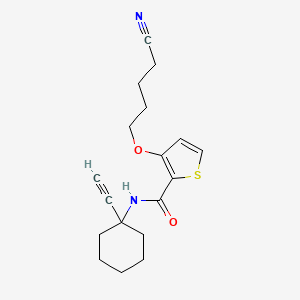
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
